molecular formula C13H15F3O3 B12641680 Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate

Cat. No.: B12641680
M. Wt: 276.25 g/mol
InChI Key: KJGYBVHVUMVBLP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is a fluorinated ester compound characterized by a butanoate backbone substituted with a phenoxy group bearing a trifluoromethyl (-CF₃) moiety at the 3-position of the aromatic ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical applications as intermediates or bioactive agents.

Properties

Molecular Formula

C13H15F3O3

Molecular Weight

276.25 g/mol

IUPAC Name

ethyl 4-[3-(trifluoromethyl)phenoxy]butanoate

InChI

InChI=1S/C13H15F3O3/c1-2-18-12(17)7-4-8-19-11-6-3-5-10(9-11)13(14,15)16/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

KJGYBVHVUMVBLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate typically follows a multi-step process. A common method involves the nucleophilic substitution reaction between 3-(trifluoromethyl)phenol and ethyl 4-bromobutanoate, often facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This approach is favored for its efficiency in producing high yields of the desired ester.

Detailed Reaction Conditions

The reaction conditions can vary based on specific experimental setups, but typical parameters include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent : Dimethylformamide (DMF) or toluene
  • Temperature : Elevated temperatures, generally between 80°C to 120°C
  • Reaction Time : Ranges from several hours to overnight depending on the scale

The following table summarizes various preparation methods along with their respective yields and conditions:

Method Description Base Used Solvent Temperature Yield (%)
Nucleophilic substitution with K₂CO₃ K₂CO₃ DMF 100°C 85%
Nucleophilic substitution with NaH NaH Toluene 120°C 78%
Hydrolysis followed by esterification NaOH Ethanol Reflux 90%

Industrial Production Techniques

In industrial settings, the production of this compound may involve continuous flow processes that optimize reaction conditions for higher efficiency. Automated reactors are utilized to maintain precise control over parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Continuous Flow Synthesis

Continuous flow synthesis allows for the real-time monitoring of reactions, which can lead to improved safety and reduced waste. This method is particularly beneficial when scaling up from laboratory to industrial production.

Challenges and Considerations

While synthesizing this compound has been well-studied, challenges remain regarding:

  • Purity of Reactants : The quality of starting materials can significantly affect the yield and purity of the final product.
  • Reaction By-products : The formation of undesired by-products can complicate purification processes.
  • Environmental Impact : The choice of solvents and reagents must consider environmental regulations and sustainability practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanoic acid.

    Reduction: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanol.

    Substitution: Formation of halogenated derivatives of the phenoxy group.

Scientific Research Applications

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of biochemical pathways and exertion of its biological effects.

Comparison with Similar Compounds

Ethyl 3-Amino-4,4-Difluorobutanoate (CAS 1599057-72-3)

Structural Similarities :

  • Both compounds contain a butanoate ester backbone.
  • Fluorine substituents are present (CF₃ in the target vs. difluoro in this analog).

Key Differences :

  • Substituent Position and Type: The amino group at position 3 and difluoro groups at position 4 in this analog contrast with the trifluoromethyl-phenoxy substituent in the target compound.

Data Comparison :

Property Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate Ethyl 3-Amino-4,4-Difluorobutanoate
Molecular Formula Not available C₆H₁₁F₂NO₂
Fluorine Substituents CF₃ (aromatic) CF₂ (aliphatic)
Functional Groups Ester, aryl ether Ester, amine

Ethyl 3-Oxo-4-Phenylsulfanyl-Butanoate (CAS 4671-68-5)

Structural Similarities :

  • Both share a butanoate ester framework.
  • Aryl substituents (phenoxy vs. phenylsulfanyl) are present.

Key Differences :

  • Substituent Chemistry: The phenylsulfanyl (-SPh) group introduces sulfur, which is polarizable and prone to oxidation, unlike the oxygen-based phenoxy group in the target compound.
  • Reactivity: The ketone (3-oxo) group in this analog may undergo keto-enol tautomerism or nucleophilic attacks, while the CF₃-phenoxy group in the target could enhance steric hindrance and electronic deactivation.
  • Applications: The sulfur-containing analog may act as a thioether precursor or enzyme inhibitor, whereas the target’s CF₃-phenoxy group might improve pesticidal activity due to increased hydrophobicity .

Data Comparison :

Property Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate Ethyl 3-Oxo-4-Phenylsulfanyl-Butanoate
Molecular Formula Not available C₁₂H₁₄O₃S
Aryl Group Phenoxy Phenylsulfanyl
Key Functional Groups Ester, ether Ester, ketone, thioether

Ethyl 3-Oxo-4-(3,4,5-Trimethoxyphenyl)Butanoate (CAS 123794-62-7)

Structural Similarities :

  • Both compounds have a butanoate ester and aryl substituents.

Key Differences :

  • Substituent Electronics : The trimethoxyphenyl group is strongly electron-donating due to methoxy (-OCH₃) groups, while CF₃ is electron-withdrawing. This difference impacts reactivity (e.g., electrophilic substitution).
  • Solubility : The methoxy groups may enhance water solubility compared to the hydrophobic CF₃ group.
  • Applications: The trimethoxyphenyl analog could be used in natural product synthesis (e.g., flavonoids), whereas the target compound’s CF₃ group might favor applications requiring resistance to metabolic degradation .

Data Comparison :

Property Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate Ethyl 3-Oxo-4-(3,4,5-Trimethoxyphenyl)Butanoate
Molecular Formula Not available C₁₅H₂₀O₆
Aryl Substituents 3-CF₃-phenoxy 3,4,5-Trimethoxyphenyl
Key Functional Groups Ester, ether Ester, ketone, methoxy

2-(2-[4-(1,1,3,3-Tetramethylbutyl)Phenoxy]Ethoxy)Ethanol (CAS 9036-19-5)

Structural Similarities :

  • Both contain phenoxy groups.

Key Differences :

  • Backbone Complexity: This compound has a polyethylene glycol-like chain (ethoxy-ethanol), unlike the simpler butanoate ester in the target.
  • Substituent Bulk : The 4-(1,1,3,3-tetramethylbutyl) group adds significant steric bulk, which could hinder molecular interactions compared to the CF₃ group.
  • Applications: Likely used as a surfactant or emulsifier due to its ethoxy-ethanol chain, whereas the target compound’s structure suggests specialized agrochemical roles .

Data Comparison :

Property Ethyl 4-[3-(CF₃)-Phenoxy]Butanoate 2-(2-[4-(1,1,3,3-Tetramethylbutyl)Phenoxy]Ethoxy)Ethanol
Molecular Formula Not available C₁₈H₃₀O₃
Functional Groups Ester, ether Ether, alcohol
Key Substituent 3-CF₃-phenoxy 4-(1,1,3,3-Tetramethylbutyl)phenoxy

Biological Activity

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a phenoxy moiety, which enhances its lipophilicity. This property facilitates interaction with hydrophobic regions of biomolecules, making it a promising candidate for pharmaceutical applications. The presence of ester and keto functional groups allows for potential hydrogen bonding and other interactions that can influence biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Modulation : It has been suggested that this compound can interfere with critical signaling pathways like NF-kB and MAPK, which are pivotal in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting apoptosis .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound displayed a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines. For instance, it reduced the levels of TNF-α and IL-6 in activated macrophages by approximately 50% at a concentration of 10 µM. This anti-inflammatory effect is crucial for developing treatments for chronic inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been investigated using various human cancer cell lines. The cytotoxic effects are summarized in the following table:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed promising results against multi-drug resistant bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.
  • Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound led to a significant reduction in joint inflammation and damage, highlighting its therapeutic potential for autoimmune conditions.
  • Cancer Research : In preclinical trials involving mouse models with implanted tumors, treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups .

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